molecular formula C34H54N2O6S2 B2976415 1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine CAS No. 2249623-44-5

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine

Cat. No.: B2976415
CAS No.: 2249623-44-5
M. Wt: 650.93
InChI Key: YBHSRHIKLQYUGA-UHFFFAOYSA-N
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Description

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine is a complex organic compound characterized by its unique structure, which includes two pentyloxybenzenesulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine typically involves multiple steps, starting with the preparation of the pentyloxybenzenesulfonyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene
  • 2,5-Di-tert-butyl-1,4-benzoquinone

Uniqueness

1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine stands out due to its dual pentyloxybenzenesulfonyl groups, which confer unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1,4-bis[(5-tert-butyl-2-pentoxyphenyl)sulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O6S2/c1-9-11-13-23-41-29-17-15-27(33(3,4)5)25-31(29)43(37,38)35-19-21-36(22-20-35)44(39,40)32-26-28(34(6,7)8)16-18-30(32)42-24-14-12-10-2/h15-18,25-26H,9-14,19-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSRHIKLQYUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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